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molecular formula C9H10N2O B8717436 3-Dimethylaminophenyl isocyanate CAS No. 31125-04-9

3-Dimethylaminophenyl isocyanate

Cat. No. B8717436
M. Wt: 162.19 g/mol
InChI Key: QEEHTQPUAUULOU-UHFFFAOYSA-N
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Patent
US07566736B2

Procedure details

1.46 g (7 mmol) of N1,N1-dimethylbenzene-1,3-diamine dihydrochloride, followed by 9.9 cm3 (71.64 mmol) of triethylamine, are added, at a temperature in the region of 5° C., under an argon atmosphere, to 2.82 g (9.5 mmol) of triphosgene in solution in 150 cm3 of dichloromethane. After stirring for 20 hours at a temperature in the region of 20° C., the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa), to give a residue which is triturated in 50 cm3 of tetrahydrofuran. After filtration, a solution of 3-dimethylaminophenyl isocyanate in approximately 0.14 N tetrahydrofuran is obtained, which solution is used directly in the subsequent step.
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
9.9 mL
Type
reactant
Reaction Step Two
Quantity
2.82 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH3:3][N:4]([CH3:12])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([NH2:11])[CH:6]=1.C(N(CC)CC)C.Cl[C:21](Cl)([O:23]C(=O)OC(Cl)(Cl)Cl)Cl>ClCCl>[CH3:3][N:4]([CH3:12])[C:5]1[CH:6]=[C:7]([N:11]=[C:21]=[O:23])[CH:8]=[CH:9][CH:10]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
1.46 g
Type
reactant
Smiles
Cl.Cl.CN(C1=CC(=CC=C1)N)C
Step Two
Name
Quantity
9.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
2.82 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring for 20 hours at a temperature in the region of 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa)
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
is triturated in 50 cm3 of tetrahydrofuran
FILTRATION
Type
FILTRATION
Details
After filtration

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CN(C=1C=C(C=CC1)N=C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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